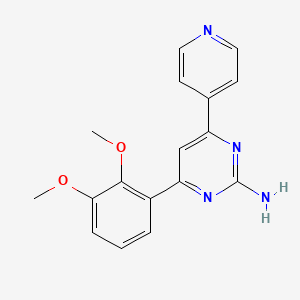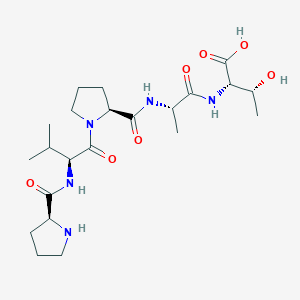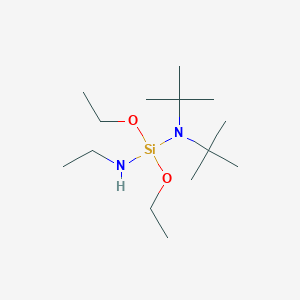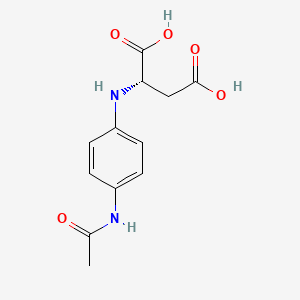
2-(Benzenesulfonyl)-2-methyldecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzenesulfonyl)-2-methyldecanal is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to a carbon atom. This compound is notable for its unique structure, which includes a benzenesulfonyl group attached to a decanal backbone. The presence of both aromatic and aliphatic components in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-2-methyldecanal typically involves the reaction of benzenesulfonyl chloride with an appropriate aldehyde under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to react with benzenesulfonic acid or its salts . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common in industrial settings.
化学反応の分析
Types of Reactions: 2-(Benzenesulfonyl)-2-methyldecanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzenesulfonyl derivatives.
科学的研究の応用
2-(Benzenesulfonyl)-2-methyldecanal has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Benzenesulfonyl)-2-methyldecanal involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, such as the hydroxyl groups of serine residues in enzymes . This interaction can inhibit enzyme activity, making the compound a potential candidate for enzyme inhibition studies. The pathways involved include the modification of enzyme active sites and disruption of normal enzymatic functions.
類似化合物との比較
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the aliphatic decanal component.
Benzenesulfonyl chloride: Used as a reagent in similar reactions but more reactive due to the presence of the chloride group.
Sulfonamides: Compounds with a sulfonyl group attached to an amine, used widely in medicinal chemistry.
Uniqueness: 2-(Benzenesulfonyl)-2-methyldecanal is unique due to its combination of aromatic and aliphatic components, which provides a balance of reactivity and stability. This makes it suitable for a variety of applications, from synthetic chemistry to biological research.
特性
CAS番号 |
922172-17-6 |
|---|---|
分子式 |
C17H26O3S |
分子量 |
310.5 g/mol |
IUPAC名 |
2-(benzenesulfonyl)-2-methyldecanal |
InChI |
InChI=1S/C17H26O3S/c1-3-4-5-6-7-11-14-17(2,15-18)21(19,20)16-12-9-8-10-13-16/h8-10,12-13,15H,3-7,11,14H2,1-2H3 |
InChIキー |
NBUGXDNJPNYYLK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)(C=O)S(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)

![2-{[(12-Bromododecyl)oxy]methyl}furan](/img/structure/B14185689.png)



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)-](/img/structure/B14185716.png)

![{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid](/img/structure/B14185738.png)


![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
